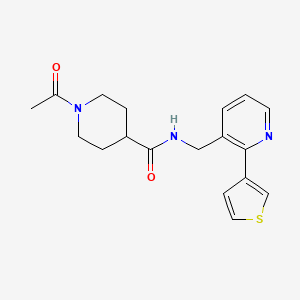
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, also known as CMPP, is a synthetic compound that has many potential applications in the scientific research field. It is a member of the pyridazinone family, a group of compounds that are known for their ability to interact with various biological systems. CMPP is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 288.8 g/mol and a melting point of 175-177 °C.
科学研究应用
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone has a variety of potential applications in scientific research. It has been studied for its ability to interact with various biological systems, including the central nervous system, cardiovascular system, and endocrine system. It has been used in studies to investigate the effects of various drugs and hormones on the body. Additionally, it has been used in studies to investigate the mechanisms of action of various drugs and hormones.
作用机制
The exact mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone is still unknown. However, it is believed to interact with various biological systems in a variety of ways. It is thought to act as an agonist at certain G-protein coupled receptors, which may be responsible for its effects on various biological systems. Additionally, it is believed to interact with various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which may also be responsible for its effects on various biological systems.
Biochemical and Physiological Effects
This compound has been studied for its effects on various biochemical and physiological systems. It has been found to have a variety of effects on the central nervous system, including sedative and anticonvulsant effects. Additionally, it has been found to have an effect on the cardiovascular system, including the ability to reduce blood pressure. It has also been found to have an effect on the endocrine system, including the ability to reduce levels of certain hormones, such as testosterone and cortisol.
实验室实验的优点和局限性
The use of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it can be synthesized in a laboratory setting using a variety of methods. However, one limitation is that the exact mechanism of action is still unknown, which can make it difficult to interpret the results of experiments. Additionally, it is not approved for human use, which can limit its use in clinical trials.
未来方向
Given the potential applications of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, there are a number of future directions that could be explored. One possibility is to investigate the effects of this compound on various biological systems, such as the central nervous system, cardiovascular system, and endocrine system. Additionally, further research could be done to investigate the mechanisms of action of this compound, as well as its potential therapeutic applications. Finally, further research could be done to investigate the potential side effects of this compound, as well as its potential interactions with other drugs and hormones.
合成方法
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone can be synthesized in a laboratory setting using a variety of methods. One method involves the reaction of 3-chloroaniline with piperazine and 4-chloro-2-chloroaniline in the presence of a catalyst. This reaction produces this compound as a white crystalline solid. Other methods of synthesis include the reaction of 4-chloroaniline with 4-methylpiperazine, 4-chloro-2-chloroaniline with piperazine, and the reaction of 4-chloro-2-chloroaniline with 4-methylpiperazine.
属性
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazin-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-19-5-7-20(8-6-19)13-10-18-21(15(22)14(13)17)12-4-2-3-11(16)9-12/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBLNQBXAJFVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2952199.png)


![[3,5-Bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2952204.png)

![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952209.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2952210.png)


![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2952214.png)
![1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2952215.png)

![1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2952220.png)